Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)-

Description

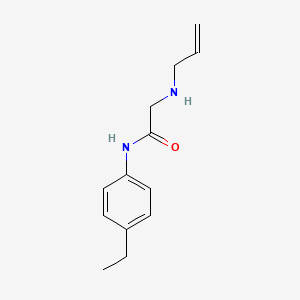

The compound "Acetamide, N-(4-ethylphenyl)-2-(2-allylamino)-" is an acetamide derivative featuring a 4-ethylphenyl group at the N-position and a 2-allylamino substituent at the acetamide’s 2-position.

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-2-(prop-2-enylamino)acetamide |

InChI |

InChI=1S/C13H18N2O/c1-3-9-14-10-13(16)15-12-7-5-11(4-2)6-8-12/h3,5-8,14H,1,4,9-10H2,2H3,(H,15,16) |

InChI Key |

RCXHUKITLJWOSP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CNCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- typically involves multi-step organic reactions. One common method might include the following steps:

Formation of the Acetamide Group: This can be achieved by reacting acetic anhydride with an appropriate amine.

Introduction of the 4-Ethylphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride.

Addition of the Allylamino Group: This can be done through a nucleophilic substitution reaction where an allylamine is introduced.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Potential use in drug development for treating various diseases.

Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

- Substituents : 4-Ethylphenyl group at N-position; triazolylthio group at 2-position.

- Activity : Acts as an allosteric agonist of the insect odorant receptor co-receptor (Orco), enhancing olfactory sensitivity .

- Comparison: Unlike the target compound’s allylamino group, VUAA1’s triazolylthio moiety facilitates sulfur-mediated interactions with proteins. The 3-pyridinyl group in the triazole ring may contribute to hydrogen bonding, a feature absent in the allylamino substituent.

iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)

- Substituents : Oxazole-sulfanyl group at 2-position; phenylethyl group at N-position.

- Activity : Inhibits Wnt/β-catenin signaling by binding to β-catenin, reducing pro-inflammatory cytokine production in macrophages .

- Comparison: The sulfanyl and oxazole groups in iCRT3 enable steric hindrance and disulfide bond formation, whereas the allylamino group in the target compound may engage in nucleophilic or radical reactions.

2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide

- Substituents: Ethylamino group at 2-position; quinazolinone ring at N-position.

- Comparison: The ethylamino group shares a similar amine functionality with the allylamino substituent but lacks the unsaturated bond, which could reduce metabolic oxidation rates in the target compound.

Paracetamol (N-(4-hydroxyphenyl)acetamide)

- Substituents : 4-Hydroxyphenyl group at N-position.

- Activity : Widely used analgesic and antipyretic, inhibiting cyclooxygenase (COX) enzymes .

Structural and Functional Data Table

Research Implications and Notes

- Predictions are based on structural analogs.

- Unique Features of Allylamino Group: The allylamino substituent’s unsaturated bond may confer reactivity in metabolic pathways or interaction with electrophilic targets, distinguishing it from saturated amines like ethylamino.

- Suggested Research: Synthesis and Characterization: Priority should be given to synthesizing the compound and confirming its structure via NMR and mass spectrometry (as in ). ), Wnt signaling (cf. ), or olfactory modulation (cf. ). Comparative Pharmacokinetics: Assess metabolic stability of the allylamino group relative to ethylamino or sulfanyl analogs.

Biological Activity

Acetamide, N-(4-ethylphenyl)-2-(2-allylamino)-, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The compound features an acetamide functional group attached to a 4-ethylphenyl moiety and an allylamino group, which contributes to its diverse biological activities.

The biological activity of Acetamide, N-(4-ethylphenyl)-2-(2-allylamino)- can be attributed to several mechanisms:

- Antioxidant Activity: The compound may scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Properties: It has been shown to inhibit pro-inflammatory cytokines and enzymes through modulation of signaling pathways such as NF-κB.

- Antimicrobial Effects: Preliminary studies suggest activity against various bacterial strains, particularly gram-positive bacteria.

Biological Activity Overview

Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of Acetamide, N-(4-ethylphenyl)-2-(2-allylamino)- using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound demonstrated significant scavenging activity compared to standard antioxidants.

Study 2: Anti-inflammatory Effects

In vitro experiments assessed the anti-inflammatory properties by measuring the levels of TNF-alpha in LPS-stimulated macrophages. The results indicated a marked reduction in TNF-alpha levels upon treatment with the compound, suggesting its efficacy in inflammatory conditions.

Study 3: Antimicrobial Activity

The antimicrobial efficacy was tested against various bacterial strains using the agar diffusion method. Acetamide, N-(4-ethylphenyl)-2-(2-allylamino)- showed inhibitory zones against Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential as an antimicrobial agent.

Comparative Analysis

To understand the relative potency of Acetamide, N-(4-ethylphenyl)-2-(2-allylamino)-, it is beneficial to compare it with similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.